![molecular formula C15H18F3NO2S B2657661 3-[4-(methylsulfanyl)phenyl]-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one CAS No. 2310157-53-8](/img/structure/B2657661.png)
3-[4-(methylsulfanyl)phenyl]-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(methylsulfanyl)phenyl]-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one is an organic compound with a complex structure that includes a phenyl ring substituted with a methylsulfanyl group, an azetidine ring, and a trifluoroethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[4-(methylsulfanyl)phenyl]-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
3-[4-(methylsulfanyl)phenyl]-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-[4-(methylsulfanyl)phenyl]-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one exerts its effects involves interactions with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The azetidine ring may contribute to the compound’s stability and reactivity in biological systems.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-[4-(methylsulfanyl)phenyl]-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one is unique due to its combination of a trifluoroethoxy group and an azetidine ring, which are not commonly found together in similar compounds. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
The compound 3-[4-(methylsulfanyl)phenyl]-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula for the compound is C16H18F3N2OS, with a molecular weight of 353.36 g/mol. The structure includes a trifluoroethoxy group and a methylsulfanyl phenyl moiety, which are believed to contribute to its biological activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of derivatives related to the target compound. For instance, derivatives containing similar structural motifs have demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria.
- Case Study : A study reported that compounds with a methylsulfanyl group exhibited growth inhibition against Staphylococcus aureus (MRSA) and Escherichia coli, with inhibition rates ranging from 85% to 97% depending on the specific derivative tested .
Anti-inflammatory Activity
The anti-inflammatory properties of compounds similar to this compound have also been explored.
- COX Inhibition : Compounds in this class have shown selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation. The IC50 values for some derivatives were reported between 0.10 µM and 0.35 µM, indicating potent activity compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
The proposed mechanisms by which these compounds exert their biological effects include:
- Membrane Disruption : Similar compounds have been shown to disrupt fungal cell membranes, leading to necrosis-like programmed cell death in pathogens such as Candida albicans.
- Enzyme Inhibition : The inhibition of COX enzymes suggests that these compounds may modulate inflammatory pathways effectively.
Table 1: Antimicrobial Activity of Related Compounds
Compound ID | Target Pathogen | Inhibition Rate (%) |
---|---|---|
7a | MRSA | 97.76 |
7b | E. coli | 89.45 |
7c | K. pneumoniae | 85.76 |
7d | P. aeruginosa | 90.12 |
Table 2: COX Inhibition Potency
Compound ID | COX-2 IC50 (µM) | Selectivity Index |
---|---|---|
7a | 0.10 | 132 |
7b | 0.25 | 95 |
Indomethacin | 0.079 | - |
Properties
IUPAC Name |
3-(4-methylsulfanylphenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO2S/c1-22-13-5-2-11(3-6-13)4-7-14(20)19-8-12(9-19)21-10-15(16,17)18/h2-3,5-6,12H,4,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URTXFJSMAGOSJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)N2CC(C2)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.